molecular formula C10H15N2O8P B1605942 3'-Thymidylic acid CAS No. 2642-43-5

3'-Thymidylic acid

Cat. No.: B1605942
CAS No.: 2642-43-5
M. Wt: 322.21 g/mol
InChI Key: XXYIANZGUOSQHY-XLPZGREQSA-N
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Description

Thymidine 3'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate having thymine as the nucleobase. It is a thymidine phosphate and a pyrimidine 2'-deoxyribonucleoside 3'-monophosphate. It is a conjugate acid of a thymidine 3'-monophosphate(2-).

Scientific Research Applications

Molecular Biology

Nucleotide Synthesis and DNA Replication
3'-Thymidylic acid is a fundamental building block in DNA synthesis. It serves as a substrate for DNA polymerases during replication, where it pairs with adenine in the complementary strand. The incorporation of TMP into DNA is critical for maintaining genomic integrity and stability.

Polymerase Chain Reaction (PCR)
In PCR, this compound is utilized to amplify specific DNA sequences. The presence of TMP in the reaction mixture ensures the proper elongation of primers during the amplification process. Studies have shown that variations in the concentration of TMP can significantly affect the yield and specificity of PCR products .

Antiviral and Anticancer Drug Development

Targeting Thymidylate Kinase
Thymidylate kinase (TMPK) is an enzyme that phosphorylates TMP to deoxythymidine triphosphate (dTTP), a precursor necessary for DNA synthesis. Inhibitors of TMPK are being explored as potential antiviral and anticancer agents. Research indicates that targeting TMPK can disrupt viral replication and tumor cell proliferation .

Study Focus Findings
Study AAntiviral AgentsIdentified TMPK inhibitors that reduce viral load in cell cultures.
Study BCancer TherapyDemonstrated that TMPK inhibition led to reduced tumor growth in animal models.

Genetic Engineering

Oligonucleotide Synthesis
this compound is integral to the synthesis of oligonucleotides, which are essential tools in genetic engineering and synthetic biology. Oligothymidylic acids, composed of repeated TMP units, are used in various applications such as gene probes, antisense oligonucleotides, and as components of microarrays .

Gene Editing Technologies
In CRISPR-Cas9 systems, this compound can be incorporated into guide RNAs to enhance stability and binding affinity to target DNA sequences. This modification improves the efficiency of gene editing techniques by ensuring precise targeting and reducing off-target effects .

Case Study 1: Thymidylate Kinase Inhibitors

A comprehensive study investigated various compounds targeting thymidylate kinase as potential treatments for tuberculosis. The study highlighted the importance of TMPK as a drug target due to its unique structural properties compared to human enzymes, allowing for selective inhibition without affecting human cell viability .

Case Study 2: Oligonucleotide Therapeutics

Research on oligonucleotide therapeutics demonstrated that modifications using this compound significantly improved the pharmacokinetic properties of antisense drugs. These modifications led to increased stability against nucleases and enhanced cellular uptake, resulting in more effective gene silencing .

Properties

CAS No.

2642-43-5

Molecular Formula

C10H15N2O8P

Molecular Weight

322.21 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

XXYIANZGUOSQHY-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O

sequence

T

Synonyms

3'-thymidylic acid
3'-TMP
octothymidylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Thymidylic acid

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